4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline
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Overview
Description
4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline is a complex organic compound that features a quinazoline core substituted with a nitrobenzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The starting material, 2,1,3-benzothiadiazole, is nitrated to form 4-nitro-2,1,3-benzothiadiazole.
Thiol Substitution: The nitrobenzothiadiazole is then reacted with a thiol compound to introduce the sulfanyl group.
Quinazoline Core Formation: The final step involves the reaction of the sulfanyl-substituted benzothiadiazole with a suitable quinazoline precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can serve as a probe for studying biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinazoline core can interact with various enzymes or receptors. The sulfanyl group may also play a role in binding to metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Shares the benzothiadiazole core but lacks the quinazoline moiety.
2-(Propan-2-yl)quinazoline: Contains the quinazoline core but lacks the benzothiadiazole moiety.
Uniqueness
4-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-2-(propan-2-yl)quinazoline is unique due to the combination of the benzothiadiazole and quinazoline cores, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13N5O2S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-nitro-5-(2-propan-2-ylquinazolin-4-yl)sulfanyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H13N5O2S2/c1-9(2)16-18-11-6-4-3-5-10(11)17(19-16)25-13-8-7-12-14(21-26-20-12)15(13)22(23)24/h3-9H,1-2H3 |
InChI Key |
AXWNTBRYIAXAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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